molecular formula C11H13N3S B14904290 n-(4-(Methylthio)benzyl)-1h-pyrazol-3-amine

n-(4-(Methylthio)benzyl)-1h-pyrazol-3-amine

Cat. No.: B14904290
M. Wt: 219.31 g/mol
InChI Key: ITPZBZHRLURNDB-UHFFFAOYSA-N
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Description

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a pyrazole ring substituted with an amine group at position 3 and a 4-(methylthio)benzyl group attached to the nitrogen at position 1. The methylthio (-SMe) substituent on the benzyl ring introduces sulfur-mediated electronic and steric effects, distinguishing it from analogs with oxygen-based substituents (e.g., methoxy or methoxymethyl groups). This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s versatility in drug design, particularly in targeting enzymes or receptors where sulfur atoms may enhance binding affinity or modulate pharmacokinetics .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1H-pyrazol-5-amine

InChI

InChI=1S/C11H13N3S/c1-15-10-4-2-9(3-5-10)8-12-11-6-7-13-14-11/h2-7H,8H2,1H3,(H2,12,13,14)

InChI Key

ITPZBZHRLURNDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(Methylthio)benzyl chloride with 1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

2.1. Reductive Amination

The reductive amination pathway involves:

  • Imine formation : A pyrazole amine reacts with 4-methylthiobenzaldehyde under heat (e.g., 120°C) to form an imine intermediate .

  • Reduction : NaBH₄ reduces the imine to the secondary amine, yielding the target compound .

2.2. Pyrazole Ring Formation

The pyrazole ring is typically formed via:

  • Hydrazine cyclization : Reaction of hydrazine with diketones or β-keto esters, followed by dehydration .

  • Regioselective substitution : Control of substituent positioning (e.g., at the 1-position) through directing groups .

2.3. Methylthio Group Incorporation

The methylthio substituent on the benzyl group is likely introduced via:

  • Thiomethylation : Reaction of benzaldehyde with methylthiol under basic conditions .

Analytical Characterization

The compound is typically characterized using:

Technique Key Observations
FTIR Absorption bands for NH₂ (ammonia), C=N (pyrazole), and S–C (methylthio) stretches .
¹H NMR Signals for pyrazole protons (δ 5.70–8.88 ppm), benzyl methylene (δ ~3.5–4.0 ppm), and methylthio (δ ~2.3–2.5 ppm) .
¹³C NMR Detection of pyrazole carbons (δ ~105–160 ppm), benzyl carbons (δ ~125–135 ppm), and methylthio (δ ~15–20 ppm) .
Mass Spectrometry Molecular ion peak (m/z) corresponding to the molecular weight (e.g., m/z 273 for a similar compound) .

4.1. Acylation/Hydrogenation

The amine group at position 3 can undergo:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Hydrogenation : Reduction of pyrazole substituents under catalytic hydrogenation.

4.2. Autophagy Modulation

Pyrazole derivatives with benzyl substituents have shown potential as autophagy modulators, though this specific compound’s biological activity remains unexplored .

Comparison of Synthetic Methods

Method Reagents Yield Advantages Limitations
Reductive amination NaBH₄, methanol~88% Solvent-free, one-pot processRequires imine isolation
Hydrazine cyclization β-keto esters, hydrazine~38–79% Versatile for substituted pyrazolesLower yields, complex purification
Nucleophilic substitution Alkylating agents~85% Direct introduction of substituentsRequires activated positions

Scientific Research Applications

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Data Comparison
Compound Name ^1H NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z)
Target Compound Predicted δ 7.2–7.4 (aromatic), δ 4.3 (-CH₂-) ~2550 (S-CH₃) Calc. for C11H13N3S: 227.08
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine δ 8.87 (pyridine-H) 3298 (N-H) [M+H]+: 215
3-Methyl-N-(3-(methylthio)propyl)-1H-pyrazol-4-amine δ 2.1 (-S-CH₃), δ 3.4 (-CH₂-S-) 3298 (N-H) Not reported

Biological Activity

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is a compound that falls within the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. The structural diversity of pyrazoles allows for the modification of their biological activity through various substitutions at different positions on the pyrazole ring.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves straightforward synthetic routes that allow for the introduction of the methylthio group and the benzyl moiety. The structure can be represented as follows:

N 4 Methylthio benzyl 1H pyrazol 3 amine\text{N 4 Methylthio benzyl 1H pyrazol 3 amine}

The compound's activity is influenced by its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds containing a 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and pancreatic cancers (MIA PaCa-2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMIA PaCa-2TBDmTORC1 inhibition, autophagy modulation
1-Aryl-1H-pyrazole derivativesMDA-MB-2313.79Cell cycle arrest
1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926Autophagy induction

The anticancer mechanism often involves modulation of key pathways such as mTORC1, leading to increased autophagy and apoptosis in cancer cells .

2. Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. Studies have shown that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity is often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Reference
This compoundTNF-α: 76%TBD
DexamethasoneTNF-α: 76%TBD

3. Neuroprotective Effects

Some pyrazole derivatives have shown promise as neuroprotective agents by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. This activity suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Efficacy in MIA PaCa-2 Cells

In a recent study, this compound was evaluated for its effects on MIA PaCa-2 pancreatic cancer cells. The compound exhibited submicromolar antiproliferative activity, significantly reducing mTORC1 activity and promoting autophagic flux under starvation conditions .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of pyrazole derivatives have indicated that they can effectively reduce tumor growth in mouse xenograft models. For example, compounds similar to this compound displayed significant tumor inhibition rates when administered at low doses .

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